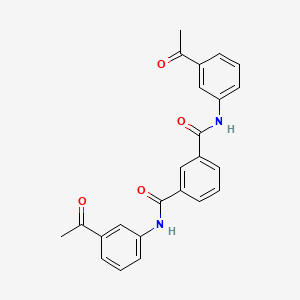

N,N'-bis(3-acetylphenyl)isophthalamide

説明

N,N'-bis(3-acetylphenyl)isophthalamide is a symmetric aromatic amide derivative featuring an isophthaloyl core substituted with 3-acetylphenyl groups at both nitrogen atoms. This compound is primarily utilized in polymer chemistry due to its rigid aromatic structure and acetyl functional groups, which influence thermal stability and molecular packing . Its synthesis typically involves condensation reactions between isophthaloyl chloride and 3-acetylaniline derivatives, yielding a high-purity product suitable for advanced material applications.

特性

IUPAC Name |

1-N,3-N-bis(3-acetylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c1-15(27)17-6-4-10-21(13-17)25-23(29)19-8-3-9-20(12-19)24(30)26-22-11-5-7-18(14-22)16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEVNHOICJKLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparative Analysis with Structurally Related Isophthalamides

Substituent-Driven Functional Diversity

Isophthalamides exhibit diverse properties based on substituents attached to the phenyl rings. Below is a comparative analysis of N,N'-bis(3-acetylphenyl)isophthalamide with key analogues:

Chelating Agents

- N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI): Substituents: Mercaptoethyl (-CH₂SH) groups. Function: Acts as a heavy metal chelator (Hg²⁺, Pb²⁺, Cd²⁺) due to thiol coordination . Applications: Investigated in clinical trials for mercury detoxification . Contrast: Unlike NBMI, N,N'-bis(3-acetylphenyl)isophthalamide lacks thiols and cannot chelate metals effectively. Its acetyl groups instead enhance rigidity in polymers .

Biomedical Contrast Agents

- 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide: Substituents: Hydrophilic dihydroxypropyl (-CH₂CH(OH)CH₂OH) groups. Function: Intermediate in non-ionic X-ray contrast agents (e.g., iohexol) due to high water solubility . Contrast: The acetylphenyl groups in the target compound are hydrophobic, making it unsuitable for medical imaging but ideal for hydrophobic polymer matrices .

Polymer Building Blocks

- N,N′-bis(4′-amino-4-biphenylene)-isophthalamide: Substituents: Aromatic amino-biphenylene groups. Function: Used in polyamideimides (PAIs) with tight chain packing (d-spacing ~4.4 Å) and high thermal stability .

N,N'-bis(3-hydroxypropyl)isophthalamide :

Coordination Chemistry

- N,N'-1,3-bis(4-methylpyridin-2-yl)isophthalamide (4-MPI): Substituents: Methylpyridyl groups. Function: Forms metal complexes via pyridine nitrogen coordination . Contrast: Acetylphenyl groups lack lone pairs for metal coordination, directing the compound toward non-coordinating applications like organic synthesis or catalysis .

Structural and Functional Data Table

Research Findings and Trends

- Thermal Stability : Aromatic substituents (e.g., acetylphenyl, biphenylene) enhance thermal resistance compared to aliphatic or hydrophilic groups .

- Solubility : Hydrophilic substituents (dihydroxypropyl) improve aqueous solubility, whereas acetylphenyl groups necessitate organic solvents .

- Biological Activity: Thiol- or amino-containing isophthalamides dominate biomedical applications, while acetylated variants are confined to material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。